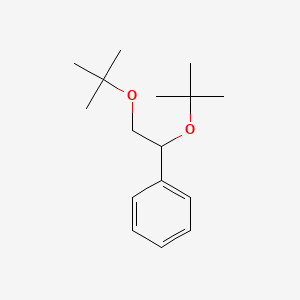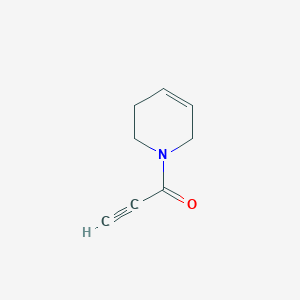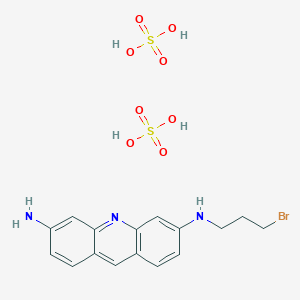
3-N-(3-bromopropyl)acridine-3,6-diamine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-(3-bromopropyl)acridine-3,6-diamine;sulfuric acid is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(3-bromopropyl)acridine-3,6-diamine typically involves the reaction of acridine-3,6-diamine with 3-bromopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-N-(3-bromopropyl)acridine-3,6-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted acridine derivatives, N-oxides, and amine derivatives, which can be further utilized in various applications .
Scientific Research Applications
3-N-(3-bromopropyl)acridine-3,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent that can bind to DNA and disrupt its function.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials
Mechanism of Action
The mechanism of action of 3-N-(3-bromopropyl)acridine-3,6-diamine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes involved in DNA repair and replication, further enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: Known for its antibacterial and antiviral properties.
Proflavine: Used as a topical antiseptic and studied for its DNA intercalating properties.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II
Uniqueness
3-N-(3-bromopropyl)acridine-3,6-diamine is unique due to its specific structural features, which allow it to undergo a variety of chemical reactions and exhibit a broad spectrum of biological activities. Its ability to intercalate into DNA and disrupt its function makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
113110-53-5 |
|---|---|
Molecular Formula |
C16H20BrN3O8S2 |
Molecular Weight |
526.4 g/mol |
IUPAC Name |
3-N-(3-bromopropyl)acridine-3,6-diamine;sulfuric acid |
InChI |
InChI=1S/C16H16BrN3.2H2O4S/c17-6-1-7-19-14-5-3-12-8-11-2-4-13(18)9-15(11)20-16(12)10-14;2*1-5(2,3)4/h2-5,8-10,19H,1,6-7,18H2;2*(H2,1,2,3,4) |
InChI Key |
QKTCZOWFUTYOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)NCCCBr)C=C21)N.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)
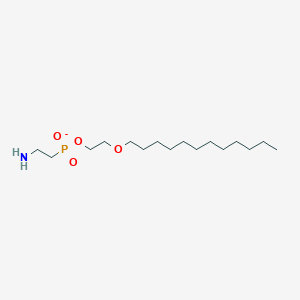


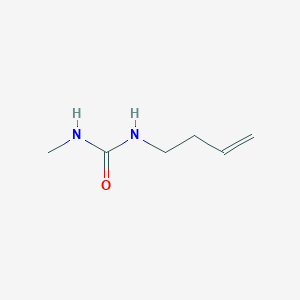
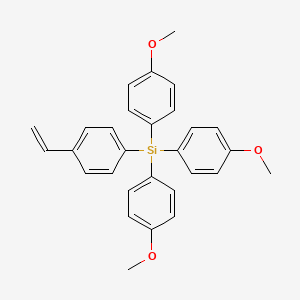

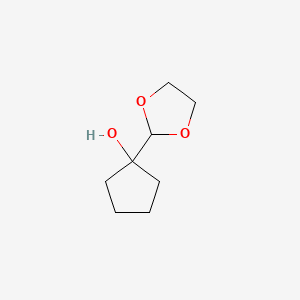
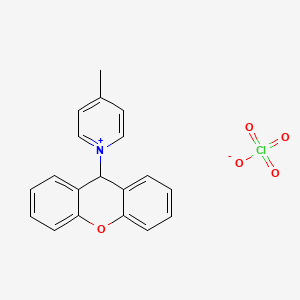
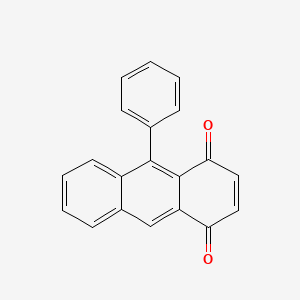
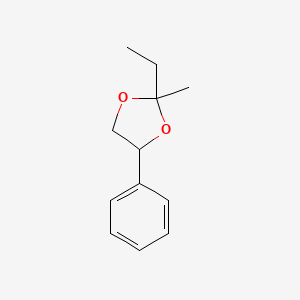
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
